molecular formula C13H10N2 B14722090 3-Methylbenzo[f][1,7]naphthyridine CAS No. 13084-81-6

3-Methylbenzo[f][1,7]naphthyridine

Cat. No.: B14722090
CAS No.: 13084-81-6
M. Wt: 194.23 g/mol
InChI Key: UQBFMEZGPOKSSW-UHFFFAOYSA-N
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Description

3-Methylbenzo[f][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical properties and biological activities. The structure of this compound consists of a benzene ring fused to a naphthyridine core, with a methyl group attached to the third position of the naphthyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[f][1,7]naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine with phosphorus oxychloride (POCl3) yields 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine, which can then undergo further reactions to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and multicomponent reactions are common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthyridines .

Mechanism of Action

The mechanism of action of 3-Methylbenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Properties

CAS No.

13084-81-6

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-methylbenzo[f][1,7]naphthyridine

InChI

InChI=1S/C13H10N2/c1-9-6-7-11-10-4-2-3-5-12(10)14-8-13(11)15-9/h2-8H,1H3

InChI Key

UQBFMEZGPOKSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=CC=CC=C3N=C2

Origin of Product

United States

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